molecular formula C27H27NO7 B575481 Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine CAS No. 166881-43-2

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine

Cat. No.: B575481
CAS No.: 166881-43-2
M. Wt: 477.513
InChI Key: QRIVZMBKOCDKBU-UHFFFAOYSA-N
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Description

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .

Mechanism of Action

Target of Action

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.

Pharmacokinetics

Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .

Result of Action

The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .

Chemical Reactions Analysis

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIVZMBKOCDKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166881-43-2
Record name N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine
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